8-Bromo-5-chloro-1,6-naphthyridine

Vue d'ensemble

Description

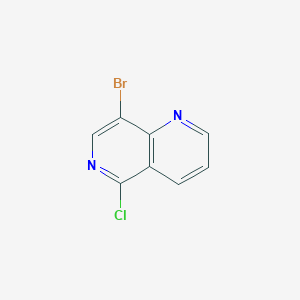

8-Bromo-5-chloro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C8H4BrClN2. It is part of the naphthyridine family, which consists of fused-ring systems derived from the fusion of two pyridine rings. This compound is of significant interest in synthetic and medicinal chemistry due to its unique structural features and potential biological activities .

Mécanisme D'action

Target of Action

It is known that naphthyridines, the class of compounds to which it belongs, have a wide range of biological applications .

Mode of Action

Naphthyridines, in general, are known to interact with various targets, leading to a variety of biological effects .

Biochemical Pathways

Naphthyridines are known to have a broad spectrum of biological applications, suggesting they may interact with multiple pathways .

Result of Action

Naphthyridines, as a class, are known to have a variety of effects, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Action Environment

It is generally recommended to handle the compound in a well-ventilated place, and to avoid contact with skin and eyes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chloro-1,6-naphthyridine typically involves the bromination and chlorination of 1,6-naphthyridine. One common method includes the reaction of 1,6-naphthyridine with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 8 and 5 positions, respectively .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromo or chloro groups are replaced by other nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form arylated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(dppf)Cl2, and bases like potassium carbonate are typically used.

Major Products:

Substitution Reactions: Products include various substituted naphthyridines depending on the nucleophile used.

Coupling Reactions: Arylated naphthyridines are the major products.

Applications De Recherche Scientifique

8-Bromo-5-chloro-1,6-naphthyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Industry: It is used in the development of new materials with specific electronic properties.

Comparaison Avec Des Composés Similaires

- 8-Bromo-1,6-naphthyridine

- 5-Chloro-1,6-naphthyridine

- 1,6-Naphthyridine

Comparison: 8-Bromo-5-chloro-1,6-naphthyridine is unique due to the presence of both bromo and chloro substituents, which can significantly influence its reactivity and biological activity compared to its mono-substituted counterparts. The dual substitution pattern can enhance its ability to interact with multiple molecular targets, making it a versatile compound in various research applications .

Activité Biologique

8-Bromo-5-chloro-1,6-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article explores its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₉H₅BrClN and a molecular weight of 243.49 g/mol. The compound features a naphthyridine structure characterized by a fused bicyclic ring system containing nitrogen atoms. The presence of bromine at the 8-position and chlorine at the 5-position enhances its reactivity and influences its biological properties, such as lipophilicity and electronic characteristics.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various enzymes, including kinases and phosphatases. These interactions are primarily mediated through non-covalent forces such as hydrogen bonding and hydrophobic interactions. The compound has been shown to modulate critical cellular signaling pathways, particularly the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways, which are vital for regulating metabolism, cell proliferation, and apoptosis.

Table 1: Biological Targets and Effects

| Biological Target | Effect | Pathway Involved |

|---|---|---|

| Kinases | Inhibition of activity | MAPK, PI3K/Akt |

| Phosphatases | Modulation of signaling | Cellular metabolism |

| Cancer cell lines | Induction of apoptosis | p53-independent pathways |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibitory activity against A549 (lung cancer) and HeLa (cervical cancer) cells with IC₅₀ values ranging from 10 to 15 µM .

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression. Its ability to selectively inhibit these enzymes suggests potential applications in targeted cancer therapies.

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may reduce pro-inflammatory cytokines in models of inflammation, indicating a possible role in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To highlight the unique biological profile of this compound, a comparison with structurally similar compounds is provided below:

Table 2: Comparison of Naphthyridine Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₉H₅BrClN | Bromine and chlorine enhance reactivity |

| 5-Bromo-8-chloro-1,7-naphthyridine | C₉H₅BrClN | Different naphthyridine position; distinct reactivity |

| 6-Bromo-7-chloroquinoline | C₉H₅BrClN | Quinoline structure; different biological activity |

| 4-Bromo-2-chloropyridine | C₅H₄BrClN | Pyridine structure; simpler interactions |

The unique substitution pattern in this compound contributes to its distinct biological activities compared to these related compounds.

Propriétés

IUPAC Name |

8-bromo-5-chloro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJYLYMBZVFAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2Cl)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582253 | |

| Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909649-12-3 | |

| Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.